1-[(5-methyl-2-furyl)methyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves systematic structural modifications to enhance binding affinity to specific receptors, such as the 5-HT7 receptors. For instance, Strekowski et al. (2016) detailed the synthesis of piperazin-1-yl substituted unfused heterobiaryls as ligands for 5-HT7 receptors, indicating the importance of structural features like the 4-(3-furyl) moiety for binding affinity (Strekowski et al., 2016).
Molecular Structure Analysis
The structural analysis of compounds containing piperidine and triazole groups reveals the significance of their molecular framework in biological activity. For example, Thimmegowda et al. (2009) synthesized and analyzed the crystal structure of a biologically active heterocycle, indicating the role of the piperidine ring and triazole groups in determining the compound's properties (Thimmegowda et al., 2009).
Chemical Reactions and Properties
The chemical reactions involving piperidine and triazole derivatives often lead to compounds with notable biological activities. Krolenko et al. (2016) synthesized new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, including piperidine rings, exhibiting strong antimicrobial activity, showcasing the chemical reactivity and potential applications of such compounds (Krolenko et al., 2016).
Physical Properties Analysis
The physical properties of compounds with piperidine and triazole structures, such as solubility, melting point, and crystal structure, play a crucial role in their pharmacological profile. The study by Shukla et al. (2017) on the crystal structure and theoretical analysis of 1,2,4-triazoles derivatives highlights the importance of intermolecular interactions in molecular packing and how these properties affect the compound's biological activity (Shukla et al., 2017).
Chemical Properties Analysis
Chemical properties such as reactivity with biological targets, stability, and bioavailability are determined by the structural features of compounds. The synthesis and evaluation of piperidine-4-carboxamides as inhibitors showcase the chemical versatility and potential therapeutic uses of such molecules (Thalji et al., 2013).
properties
IUPAC Name |
1-[(5-methylfuran-2-yl)methyl]-4-[4-methyl-5-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O/c1-13-3-4-15(25-13)9-23-7-5-14(6-8-23)17-21-20-16(22(17)2)10-24-12-18-11-19-24/h3-4,11-12,14H,5-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGYBEFSCFQNEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCC(CC2)C3=NN=C(N3C)CN4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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